(2-Fluoro-6-methoxyphenyl)trimethylsilane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methoxyphenyl)trimethylsilane typically involves the reaction of 2-fluoro-6-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The fluoro group can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles such as amines and alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include aldehydes and acids.
Reduction Reactions: Products include hydrocarbons.
Scientific Research Applications
(2-Fluoro-6-methoxyphenyl)trimethylsilane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Used in the development of new materials with unique properties.
Biology and Medicine: Investigated for potential use in drug development and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methoxyphenyl)trimethylsilane involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The trimethylsilyl group can be easily removed or replaced, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-6-methoxyphenyl)dimethylsilane
- (2-Fluoro-6-methoxyphenyl)ethylsilane
- (2-Fluoro-6-methoxyphenyl)phenylsilane
Uniqueness
(2-Fluoro-6-methoxyphenyl)trimethylsilane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the trimethylsilyl group makes it particularly useful in organic synthesis as a protecting group or intermediate .
Properties
IUPAC Name |
(2-fluoro-6-methoxyphenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FOSi/c1-12-9-7-5-6-8(11)10(9)13(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWVOZKHDQSWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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